N-Acetyl-S-(2-carbamoylethyl)-L-cysteine
Overview
Description
N-Acetyl-S-(2-carbamoylethyl)-L-cysteine is a derivative of cysteine, an amino acid that contains a thiol group. It is a type of mercapturic acid, which are conjugates formed from the metabolism of various compounds, including drugs and toxins, through the mercapturic acid pathway. This pathway involves the conjugation of a xenobiotic or its metabolite with glutathione, followed by enzymatic steps that lead to the formation of mercapturic acids, which are then excreted in the urine.
Synthesis Analysis
The synthesis of N-acetyl-S-(2-carbamoylethyl)-L-cysteine and related compounds typically involves the acetylation of S-substituted cysteines. A study on rat liver and kidney microsomal N-acetyltransferase showed that this enzyme could acetylate various S-substituted cysteines, including S-benzyl-L-cysteine, which suggests a similar enzymatic process could be involved in the synthesis of N-acetyl-S-(2-carbamoylethyl)-L-cysteine .
Molecular Structure Analysis
The molecular structure of N-acetyl-S-(2-carbamoylethyl)-L-cysteine is characterized by the presence of an acetyl group attached to the nitrogen atom of the cysteine molecule and a carbamoylethyl group attached to the sulfur atom. This structure is similar to other N-acetyl cysteine derivatives, which are known to have an unstable dithiocarbamic acid ester structure, as seen in the metabolites of alkyl isothiocyanates .
Chemical Reactions Analysis
N-acetyl-S-(2-carbamoylethyl)-L-cysteine and its analogs undergo various chemical reactions, including decomposition at pH values greater than 5, resulting in the release of N-acetylcysteine and other compounds . Additionally, the metabolism of N-acetyl derivatives, such as N-acetyl-DCVC, involves deacetylation followed by beta-lyase mediated cleavage to form reactive metabolites that can covalently bind to cellular macromolecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-acetyl-S-(2-carbamoylethyl)-L-cysteine are not explicitly detailed in the provided papers. However, the related compounds discussed exhibit properties such as instability at higher pH levels and the ability to be measured using chromatographic methods, indicating that they are amenable to quantification in biological samples . The metabolites are also known to be excreted in urine, suggesting a degree of water solubility and renal clearance .
Scientific Research Applications
Metabolism and Biomonitoring
N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) plays a significant role in the metabolism and biomonitoring of acrylamide, a compound found in various foods and industrial products. It is a metabolite formed during the human body's processing of acrylamide, indicating exposure to this compound. A study demonstrated its presence in human urine after oral acrylamide administration, suggesting its utility in assessing acrylamide exposure levels in the body (Hartmann et al., 2009). Additionally, the development of a high-performance liquid chromatography method for determining AAMA in urine further highlights its importance in monitoring acrylamide exposure (Wu et al., 2015).
Therapeutic and Antioxidant Effects
N-Acetyl-L-cysteine, a related compound, has been recognized for its therapeutic applications, particularly as an antioxidant. Its ability to act as a scavenger of free radicals and its role in various treatments, such as preventing chronic obstructive pulmonary disease exacerbations and treating pulmonary fibrosis, illustrate its medical significance (Millea, 2009). The compound's antioxidant properties also contribute to its potential in cancer prevention and treatment (Flora et al., 2004).
Dietary Impact and Health Implications
Research has also focused on the impact of diet and lifestyle on the excretion of AAMA and related metabolites, linking them to dietary preferences and exposure to environmental factors like tobacco and fire smoke. This association underscores the relevance of these metabolites in understanding dietary and lifestyle impacts on health (Goerke et al., 2019).
Safety And Hazards
Acrylamide, from which AAMA is derived, is widely found in a variety of fried foods and cigarettes. It is not only neurotoxic and carcinogenic, but also has many potential toxic effects . The current assessment of acrylamide intake through dietary questionnaires is confounded by a variety of factors, which poses limitations to safety assessment .
Future Directions
AAMA, as a biomarker of internal human exposure, can reflect acrylamide intake in the short term. This is of great significance for tracing acrylamide-containing foods and setting the allowable intake of acrylamide in foods . Therefore, future research could focus on the levels of AAMA in humans and its association with other diseases .
properties
IUPAC Name |
(2R)-2-acetamido-3-(3-amino-3-oxopropyl)sulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4S/c1-5(11)10-6(8(13)14)4-15-3-2-7(9)12/h6H,2-4H2,1H3,(H2,9,12)(H,10,11)(H,13,14)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBCHNJZQQEQRX-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCCC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSCCC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30920489 | |
Record name | N-Acetyl-S-(3-amino-3-oxopropyl)cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30920489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-S-(2-carbamoylethyl)-L-cysteine | |
CAS RN |
81690-92-8 | |
Record name | N-Acetyl-S-(propionamide)cysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081690928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetyl-S-(3-amino-3-oxopropyl)cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30920489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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